Acetonitrile-1-13C,15N
Overview
Description
Acetonitrile-1-13C,15N: is a stable isotope-labeled compound with the molecular formula CH3(13C)(15N). It is a derivative of acetonitrile, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is widely used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Acetonitrile-1-13C,15N, also known as Methyl cyanide-13C,15N, is a stable isotope of Acetonitrile
Mode of Action
It is known that the compound has a linear formula of ch313c15n .
Pharmacokinetics
It is known that the compound has a molecular weight of 4304 , which may influence its bioavailability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetonitrile-1-13C,15N typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of isotopically labeled methyl iodide (13CH3I) with isotopically labeled sodium cyanide (15NaCN) under anhydrous conditions. The reaction proceeds as follows:
13CH3I+15NaCN→13CH3−15CN+NaI
The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to achieve high isotopic purity and yield. The use of high-purity isotopically labeled precursors and advanced purification techniques ensures the production of this compound with isotopic purities of 99% for carbon-13 and 98% for nitrogen-15 .
Chemical Reactions Analysis
Types of Reactions: Acetonitrile-1-13C,15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid or other carboxylic acids.
Reduction: It can be reduced to form ethylamine or other amines.
Substitution: It can participate in nucleophilic substitution reactions to form different nitriles or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products:
Oxidation: Acetic acid (CH3COOH)
Reduction: Ethylamine (CH3CH2NH2)
Substitution: Various nitriles and amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetonitrile-1-13C,15N is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. The isotopic labeling allows for the observation of specific carbon and nitrogen atoms within a molecule, providing detailed information about chemical environments and interactions.
Biology: In biological research, this compound is used as a tracer in metabolic studies. It helps in tracking the incorporation and transformation of carbon and nitrogen atoms in metabolic pathways, aiding in the understanding of biochemical processes.
Medicine: In medical research, this compound is used in the development of diagnostic tools and therapeutic agents. Its isotopic labeling enables the study of drug metabolism and the identification of metabolic pathways involved in disease states.
Industry: In the industrial sector, this compound is used in the synthesis of isotopically labeled compounds for various applications, including pharmaceuticals, agrochemicals, and materials science .
Comparison with Similar Compounds
Acetonitrile-13C2,15N: This compound has both carbon atoms isotopically labeled with carbon-13 and the nitrogen atom labeled with nitrogen-15.
Acetonitrile-13C: This compound has only the carbon atom isotopically labeled with carbon-13.
Acetonitrile-15N: This compound has only the nitrogen atom isotopically labeled with nitrogen-15.
Uniqueness: Acetonitrile-1-13C,15N is unique due to the simultaneous labeling of both the carbon and nitrogen atoms. This dual labeling provides more comprehensive information in NMR studies compared to compounds with single isotopic labels. The ability to track both carbon and nitrogen atoms enhances the understanding of complex molecular interactions and reaction mechanisms .
Properties
IUPAC Name |
acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYAHXRMPXWCK-SUEIGJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C]#[15N] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480077 | |
Record name | Methyl cyanide-13C,15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.038 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14320-89-9 | |
Record name | Methyl cyanide-13C,15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14320-89-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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